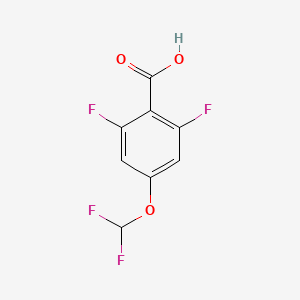

Acide 4-(difluorométhoxy)-2,6-difluorobenzoïque

Vue d'ensemble

Description

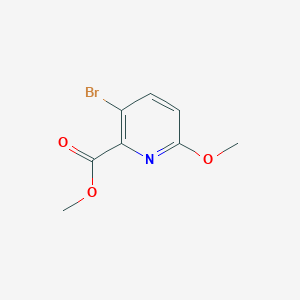

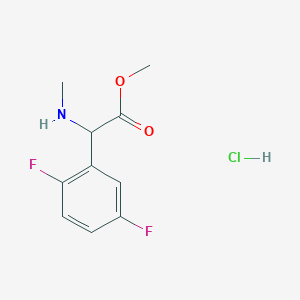

4-(Difluoromethoxy)-2,6-difluorobenzoic acid is a chemical compound with the molecular formula C8H6F2O3 .

Synthesis Analysis

A synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .Molecular Structure Analysis

The molecular structure of 4-(Difluoromethoxy)-2,6-difluorobenzoic acid consists of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Difluoromethoxy)-2,6-difluorobenzoic acid include a molecular weight of 188.13 g/mol, a density of 1.4±0.1 g/cm3, a boiling point of 272.1±30.0 °C at 760 mmHg, and a flash point of 118.3±24.6 °C .Applications De Recherche Scientifique

Traitement de la fibrose pulmonaire

Acide 4-(difluorométhoxy)-2,6-difluorobenzoïque: a été étudié pour son potentiel à traiter la fibrose pulmonaire idiopathique (FPI). Cette maladie pulmonaire progressive est caractérisée par une inflammation des poumons et un dépôt excessif de composants de la matrice extracellulaire. Le composé a montré des effets inhibiteurs sur la transformation épithéliale-mésenchymateuse (TEM) induite par le facteur de croissance transformant β1 (TGF-β1) in vitro et la fibrose pulmonaire induite par la bléomycine in vivo .

Mécanismes antifibrotiques

Le rôle du composé dans les mécanismes antifibrotiques est important. Il inhibe l'expression de protéines telles que α-SMA, la vimentine et le collagène I, et augmente l'expression de la E-cadhérine. Cela suggère qu'il peut atténuer la TEM induite par le TGF-β1 dans les cellules A549, ce qui est une étape cruciale dans le développement de la fibrose .

Réduction de l'inflammation

Dans les modèles animaux, l'This compound a montré une réduction de l'inflammation pulmonaire. Ceci est crucial car l'inflammation est un précurseur de la fibrose, et sa gestion peut aider à contrôler la progression de maladies telles que la FPI .

Amélioration de la fonction pulmonaire

Les effets thérapeutiques du composé incluent l'amélioration de la fonction pulmonaire. Ceci est mesuré par la capacité des poumons à se dilater et à absorber l'air, ce qui est souvent compromis dans les maladies telles que la FPI. L'impact du composé sur la fonction pulmonaire pourrait être une percée en médecine respiratoire .

Réduction du dépôt de collagène

Le composé a été observé pour réduire le dépôt de collagène dans les poumons. Un excès de collagène conduit à un raidissement du tissu pulmonaire, ce qui entraîne des difficultés respiratoires. En réduisant le dépôt de collagène, le composé contribue à maintenir la flexibilité des poumons .

Inhibition de la phosphodiestérase 4 (PDE4)

This compound: est utilisé comme intermédiaire synthétique clé du roflumilast, qui est un inhibiteur sélectif de la phosphodiestérase 4 (PDE4). Les inhibiteurs de la PDE4 ont une variété d'applications, y compris le traitement des maladies inflammatoires telles que l'asthme et la BPCO .

Safety and Hazards

The safety data sheet for a related compound, 4-(Difluoromethoxy)phenyl isocyanate, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

A study on a related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), suggests that it could be used as a therapeutic target to reduce idiopathic pulmonary fibrosis (IPF). The study found that DGM attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .

Mécanisme D'action

Target of Action

It is known that similar compounds can interact with various targets, such as transforming growth factor-β1 (tgf-β1), which plays a significant role in fibrosis .

Mode of Action

It is suggested that similar compounds can inhibit the expression of proteins such as α-sma, vimentin, and collagen i, and increase the expression of e-cadherin . This suggests that 4-(Difluoromethoxy)-2,6-difluorobenzoic acid may interact with its targets to induce changes in protein expression.

Biochemical Pathways

Similar compounds have been shown to affect the tgf-β1/smad pathway, which plays a crucial role in the pathogenesis of pulmonary fibrosis .

Result of Action

Similar compounds have been shown to attenuate tgf-β1-induced epithelial-mesenchymal transition (emt) in a549 cells and bleomycin-induced pulmonary fibrosis in rats .

Analyse Biochimique

Biochemical Properties

4-(Difluoromethoxy)-2,6-difluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as those in the cytochrome P450 family . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes .

Cellular Effects

The effects of 4-(Difluoromethoxy)-2,6-difluorobenzoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving epithelial cells, the compound has been observed to inhibit the epithelial-mesenchymal transition (EMT) process, which is crucial in cancer metastasis . This inhibition is achieved by reducing the phosphorylation levels of Smad2/3 proteins, thereby preventing their translocation to the nucleus and subsequent gene expression changes .

Molecular Mechanism

At the molecular level, 4-(Difluoromethoxy)-2,6-difluorobenzoic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding often involves hydrogen bonds and van der Waals interactions . Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins . For instance, it has been shown to reduce the expression of genes involved in fibrosis by inhibiting the TGF-β1/Smad signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Difluoromethoxy)-2,6-difluorobenzoic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, such as prolonged inhibition of EMT in epithelial cells . Its stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light .

Dosage Effects in Animal Models

The effects of 4-(Difluoromethoxy)-2,6-difluorobenzoic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and pathways without causing significant toxicity . At higher doses, it may induce adverse effects, such as liver toxicity and oxidative stress . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

4-(Difluoromethoxy)-2,6-difluorobenzoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its metabolism and clearance from the body . The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 4-(Difluoromethoxy)-2,6-difluorobenzoic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and efficacy in different cellular contexts .

Subcellular Localization

The subcellular localization of 4-(Difluoromethoxy)-2,6-difluorobenzoic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on local enzymes and metabolic processes .

Propriétés

IUPAC Name |

4-(difluoromethoxy)-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-4-1-3(15-8(11)12)2-5(10)6(4)7(13)14/h1-2,8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFODXZGBHYHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline](/img/structure/B1420907.png)

![5-[(2-Chlorophenyl)methyl]-4-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B1420918.png)